[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1017444-94-8
VCID: VC2288145
InChI: InChI=1S/C11H14ClNO/c12-10-2-1-3-11(6-10)13-5-4-9(7-13)8-14/h1-3,6,9,14H,4-5,7-8H2
SMILES: C1CN(CC1CO)C2=CC(=CC=C2)Cl
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol

CAS No.: 1017444-94-8

Cat. No.: VC2288145

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol - 1017444-94-8

Specification

CAS No. 1017444-94-8
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name [1-(3-chlorophenyl)pyrrolidin-3-yl]methanol
Standard InChI InChI=1S/C11H14ClNO/c12-10-2-1-3-11(6-10)13-5-4-9(7-13)8-14/h1-3,6,9,14H,4-5,7-8H2
Standard InChI Key KVSFIGCLPJFPCQ-UHFFFAOYSA-N
SMILES C1CN(CC1CO)C2=CC(=CC=C2)Cl
Canonical SMILES C1CN(CC1CO)C2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Identification

Structural Characteristics

[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol features a central pyrrolidine ring with two key substituents: a 3-chlorophenyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the pyrrolidine ring. This structural arrangement contributes to the compound's unique chemical properties and potential biological activities. The pyrrolidine ring, being a five-membered nitrogen-containing heterocycle, provides a rigid scaffold that positions the functional groups in specific spatial arrangements, which is crucial for molecular recognition in biological systems.

Identification Parameters

The compound is identified by several parameters that uniquely define its chemical identity. These identification markers are essential for researchers to accurately reference and study the compound in various contexts .

Table 1: Identification Parameters of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol

ParameterValue
CAS Number1017444-94-8
Molecular FormulaC₁₁H₁₄ClNO
IUPAC Name[1-(3-chlorophenyl)pyrrolidin-3-yl]methanol
Standard InChIInChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2
Standard InChIKeyCTEPEXNRRNOSBK-UHFFFAOYSA-N

The compound also exists in stereoisomeric forms, particularly the (3S) isomer, which has been separately cataloged with its own identifiers . The stereochemistry at the 3-position of the pyrrolidine ring can significantly influence the compound's biological activity and interactions with target proteins.

Physical and Chemical Properties

Basic Physical Properties

Understanding the physical properties of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol is essential for developing appropriate handling, storage, and application protocols in research and industrial settings.

Table 2: Physical Properties of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol

PropertyValue
Molecular Weight211.69 g/mol
Physical StateNot specifically documented (likely solid at room temperature)
SolubilitySoluble in common organic solvents (detailed solubility profile not provided)
Melting PointNot documented in available sources
Boiling PointNot documented in available sources

Chemical Reactivity

The chemical reactivity of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol is primarily determined by its functional groups: the hydroxymethyl group, the chlorophenyl moiety, and the pyrrolidine nitrogen. These functional groups provide multiple sites for potential chemical transformations.

The hydroxymethyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The compound can be subjected to oxidation reactions that yield corresponding derivatives, with the reactivity attributed to both the hydroxymethyl group and the chlorinated phenyl ring. The pyrrolidine nitrogen provides a site for potential alkylation or acylation reactions, while the chlorine atom on the phenyl ring offers possibilities for substitution reactions, particularly through metal-catalyzed cross-coupling methods.

Synthesis and Preparation Methods

Industrial Production Considerations

Industrial synthesis of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol would typically employ large-scale reactors with industrial-grade solvents and reagents. The process requires rigorous purification steps to meet quality standards for commercial applications, particularly if the compound is intended for pharmaceutical or research use. The optimization of reaction conditions, yield improvement, and cost-effective production methods would be crucial considerations for industrial-scale synthesis.

Biological Activities and Pharmacological Properties

PARP Inhibition Activity

One of the most significant biological activities of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol is its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair processes. By binding to the PARP active site, the compound prevents the repair of DNA breaks, which can lead to increased DNA damage in rapidly dividing cells such as cancer cells.

Table 3: Biological Activities of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol

Biological TargetActivityMechanism
PARP EnzymesInhibitionBinding to the active site, preventing DNA break repair
Cancer CellsPotential anticancer activityAccumulation of DNA damage leading to cell death
Other Potential TargetsUnder investigationVarious mechanisms based on structural features

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol have been studied, including:

  • [(3S)-1-(3-chlorophenyl)pyrrolidin-3-yl]methanol: The S-isomer of the compound, which may exhibit distinct biological properties due to its specific stereochemistry

  • 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione derivatives: Related compounds that have been investigated for anticonvulsant and analgesic properties

  • 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives: Compounds that have shown promise as antibacterial agents, particularly against drug-resistant Staphylococcus aureus strains

Comparative Biological Activities

Comparing the biological activities of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol with its structural analogs provides insights into structure-activity relationships and potential optimization strategies for drug development. While the specific comparative data is limited in the available search results, the general trend suggests that pyrrolidine derivatives with various aryl substituents can exhibit diverse biological activities ranging from PARP inhibition to antibacterial and anticonvulsant properties .

Table 4: Comparative Analysis of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol and Related Compounds

CompoundStructural DifferencesBiological ActivitiesReferences
[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanolBase compoundPARP inhibition, potential anticancer activity
[(3S)-1-(3-chlorophenyl)pyrrolidin-3-yl]methanolSpecific S-stereoisomerSimilar to base compound but may have different potency or selectivity
3-(3-Chlorophenyl)-pyrrolidine-2,5-dione derivativesContains a dione structureAnticonvulsant and analgesic properties
3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivativesContains triazine ringAntibacterial activity, particularly against drug-resistant S. aureus

Future Research Directions

Expanding Biological Activity Profiling

Future research on [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol could focus on expanding its biological activity profiling beyond PARP inhibition. Testing the compound against a wider range of biological targets and in various disease models could reveal additional therapeutic applications.

Optimization of Synthesis Methods

Developing more efficient and cost-effective synthesis methods for [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol would be valuable for both research and potential commercial applications. This could include exploring green chemistry approaches, continuous flow synthesis, or catalytic methods that reduce the number of steps or improve yields.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies involving the systematic modification of various parts of the [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol molecule could lead to the development of more potent and selective derivatives. Specific modifications might include:

  • Varying the position of the chlorine atom on the phenyl ring

  • Replacing the chlorine with other substituents

  • Modifying the hydroxymethyl group

  • Exploring different stereoisomers and their biological activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator